N-{2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide
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Overview
Description
N-{2-[(6-BUTOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE is a complex organic compound that features a benzothiazole ring, a butoxy group, and a hexafluoropropanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-BUTOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of the Butoxy Group: The butoxy group is introduced via nucleophilic substitution reactions, where a suitable butyl halide reacts with the benzothiazole derivative.
Attachment of the Hexafluoropropanyl Moiety: This step involves the reaction of the benzothiazole derivative with hexafluoropropanol in the presence of a strong base.
Formation of the Final Compound: The final step involves the coupling of the intermediate with 3-phenylpropanoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-BUTOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
N-{2-[(6-BUTOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of fluorescent materials and electroluminescent devices.
Industrial Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(6-BUTOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[(6-BUTOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-3-PHENYLPROPANAMIDE is unique due to its combination of a butoxy group, a hexafluoropropanyl moiety, and a benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H23F6N3O2S |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
N-[2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H23F6N3O2S/c1-2-3-13-34-16-10-11-17-18(14-16)35-20(30-17)32-21(22(24,25)26,23(27,28)29)31-19(33)12-9-15-7-5-4-6-8-15/h4-8,10-11,14H,2-3,9,12-13H2,1H3,(H,30,32)(H,31,33) |
InChI Key |
IANFYGWBHHQBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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